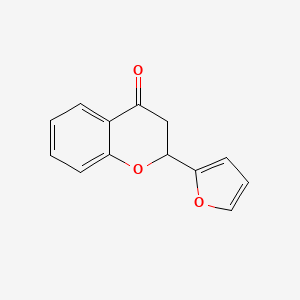

4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro-

CAS No.: 3327-26-2

Cat. No.: VC15966353

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3327-26-2 |

|---|---|

| Molecular Formula | C13H10O3 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 2-(furan-2-yl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C13H10O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-7,13H,8H2 |

| Standard InChI Key | XBWBDAFVRLTHRA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a 4H-1-benzopyran-4-one skeleton, where the benzopyranone system (a fused benzene and pyrone ring) is substituted at the 2-position with a 2-furanyl group. The "2,3-dihydro" designation indicates partial saturation of the furan ring, reducing its aromaticity and introducing stereochemical complexity . Key structural attributes include:

The near-planar arrangement of the chromene and furan rings (dihedral angle: 3.8°) facilitates intramolecular interactions, while intermolecular hydrogen bonds stabilize crystal packing .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:

-

¹H NMR (CDCl₃): Signals at δ 8.23 (dd, J = 7.9 Hz) for aromatic protons, δ 5.32 (s) for the dihydrofuran methylene group, and δ 6.45–7.75 (m) for furan protons .

-

¹³C NMR: Carbonyl resonance at δ 177.8 ppm (C-4), with aromatic carbons appearing between δ 110–160 ppm .

Synthesis and Reaction Pathways

Copper-Catalyzed Cyclization

A validated synthesis route involves a Cu(I)-mediated cascade reaction:

-

Starting Material: Chalcone derivatives (e.g., 1a–1aa) prepared via Claisen-Schmidt condensation .

-

Reaction Conditions:

-

Mechanism: Oxa-Michael addition followed by oxidation yields the dihydrobenzopyranone core .

Table 1: Optimized Synthesis Parameters

| Parameter | Value |

|---|---|

| Yield | 68–92% |

| Purity (HPLC) | >95% |

| Byproducts | <5% oligomers |

Alternative Methodologies

-

Ionic Liquid-Mediated Synthesis: Enhances reaction efficiency by stabilizing intermediates through hydrogen bonding .

-

Microwave Assistance: Reduces reaction time to 2–4 hours but requires specialized equipment .

Physicochemical Properties

Crystallographic Analysis

X-ray diffraction reveals:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Parameters:

Thermal and Solubility Profiles

Pharmacological Significance

Antiproliferative Activity

Artocarpus-derived benzopyranones inhibit tyrosinase (IC₅₀: 8.7 μM) and reduce melanoma cell viability by 60% at 20 μM . While direct data on 4H-1-benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro- is limited, its structural similarity suggests comparable bioactivity.

Analytical and Industrial Applications

Quality Control Metrics

-

HPLC Conditions:

Material Science Applications

The planar structure and π-conjugation make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume